2-(3-{1-carboxy-5-[(6-18F-fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, also known as 18F-DCFPyL, is a radiolabeled small-molecule inhibitor of the prostate-specific membrane antigen (PSMA). [] It is classified as a second-generation PSMA-PET agent. [] 18F-DCFPyL is used as a positron emission tomography (PET) imaging agent in scientific research, primarily for the detection, localization, and characterization of prostate cancer (PCa). [, , , , , , , , ]
Piflufolastat F 18 is classified as a radiopharmaceutical agent. Its primary function is to serve as a diagnostic tool in medical imaging, particularly in identifying prostate cancer lesions that express PSMA. This compound is synthesized through a series of chemical processes involving fluorine-18, a radionuclide produced in cyclotrons, which decays via positron emission .
The synthesis of piflufolastat F 18 typically involves a multi-step process that includes the following key stages:
Technical details highlight that the final product must achieve a radiochemical purity of at least 95% and a specific activity exceeding 1000 mCi/µmol to ensure effective imaging capabilities .
Piflufolastat F 18 has a complex molecular structure characterized by the following features:
The structural formula can be represented as follows:
This structure enables selective binding to PSMA, facilitating targeted imaging of prostate cancer cells .
Piflufolastat F 18 undergoes several chemical reactions during its synthesis and application:
These reactions are crucial for maintaining the efficacy of piflufolastat F 18 as a diagnostic agent .
The mechanism of action for piflufolastat F 18 involves its binding affinity for PSMA, which is overexpressed in malignant prostate tissues. Upon administration:
This process allows clinicians to visualize areas of high PSMA expression, aiding in the diagnosis and staging of prostate cancer .
Piflufolastat F 18 exhibits several notable physical and chemical properties:
These properties are essential for ensuring accurate PET imaging results and patient safety during administration .
Piflufolastat F 18 has significant applications in medical diagnostics:
The development of piflufolastat (originally designated ¹⁸F-DCFPyL) stemmed from efforts to leverage PSMA’s specificity with the favorable radiophysical properties of fluorine-18. Key milestones include:
Table: Key Clinical Trials for Piflufolastat Approval [1] [3] [7]
Trial | Phase | Population | Key Findings |
---|---|---|---|
OSPREY (N=385) | II/III | High-risk prostate cancer (pre-therapy) | 96% specificity for pelvic lymph node metastases |
CONDOR (N=208) | III | Biochemical recurrence (PSA ≥0.5 ng/mL) | 85-87% correct localization rate; detection in 60% of patients |
PYTHON (N=215) | III | Suspected recurrence | 18% higher sensitivity vs. ¹⁸F-fluorocholine |
Piflufolastat is a urea-based small molecule with the following characteristics:
Radiochemical Advantages:
Table: Physicochemical Comparison of PSMA-Targeted Agents [5] [10]
Property | Piflufolastat (¹⁸F) | Ga-68 PSMA-11 | Flotufolastat (¹⁸F) |
---|---|---|---|
Half-life | 109.8 min | 67.8 min | 109.8 min |
Production | Cyclotron | Generator | Cyclotron |
Positron Yield | High | Moderate | High |
Urinary Excretion | High | High | Low |
Target Biology:
PSMA (glutamate carboxypeptidase II) is a type II transmembrane glycoprotein with folate hydrolase and neuropeptidase activity. Its expression in prostate cancer is 100–1000× higher than in benign tissue, increasing with disease aggressiveness, metastatic potential, and androgen independence [5].
Molecular Binding:
Piflufolastat binds PSMA’s extracellular domain via:
Pharmacodynamic Superiority:
Approved Indications:
Clinical Impact:
Table: Global Regulatory Status [1] [7] [9]
Region | Approval Date | Indications | Brand Name |
---|---|---|---|
USA | May 26, 2021 | Staging & recurrence | Pylarify |
EU | July 28, 2023 | Primary staging & recurrence | Pylclari |
UK | March 6, 2024 | Suspected/metastatic disease; recurrence | Pylclari |
Compound Nomenclature
Table: Approved Names for Piflufolastat (¹⁸F) [1] [5] [9]
Designation | Name |
---|---|
Generic | Piflufolastat (¹⁸F) |
U.S. Brand | Pylarify |
EU Brand | Pylclari |
Chemical | ¹⁸F-DCFPyL |
Development Code | PyL |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7